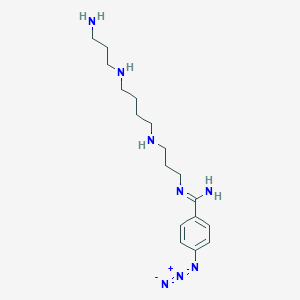

N(1)-(Azidobenzamidino)spermine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N(1)-(Azidobenzamidino)spermine, also known as this compound, is a useful research compound. Its molecular formula is C17H30N8 and its molecular weight is 346.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

N(1)-(Azidobenzamidino)spermine is a derivative of spermine, known for its ability to interact with biological systems. The azido group allows for photochemical activation, enabling the compound to form covalent bonds with nearby biomolecules upon irradiation. This property is crucial for studying interactions within cellular environments, particularly in ribosomal complexes where it can bind to RNA and proteins, facilitating the investigation of polyamine binding sites and their functional implications in protein synthesis .

Scientific Research Applications

-

Cancer Research

- Polyamine Metabolism : Polyamines like spermine are essential for cell growth and proliferation. Studies have shown that manipulating polyamine levels can influence tumor progression. This compound can be used to deplete intracellular polyamines, thus inhibiting cancer cell proliferation and migration through pathways such as AKT/GSK3β/β-catenin signaling .

- Targeting Tumor Cells : The compound has been utilized in experiments to selectively target cancer cells by disrupting their polyamine metabolism. For instance, overexpression of spermidine/spermine N1-acetyltransferase (SSAT) leads to reduced polyamine levels, significantly inhibiting tumor cell growth in hepatocellular carcinoma and colorectal cancer models .

-

Molecular Biology

- Ribosomal Studies : this compound has been employed as a photoprobe to study ribosomal RNA interactions. By covalently attaching to 16S rRNA under UV light, researchers can map binding sites and understand the conformational changes that occur during translation .

- Cross-linking Experiments : The azido group facilitates cross-linking with adjacent biomolecules, allowing for detailed studies on the structural dynamics of ribonucleoprotein complexes. This application is vital for elucidating the roles of polyamines in ribosome functionality .

Case Studies

Propiedades

Número CAS |

133009-20-8 |

|---|---|

Fórmula molecular |

C17H30N8 |

Peso molecular |

346.5 g/mol |

Nombre IUPAC |

N'-[3-[4-(3-aminopropylamino)butylamino]propyl]-4-azidobenzenecarboximidamide |

InChI |

InChI=1S/C17H30N8/c18-9-3-12-21-10-1-2-11-22-13-4-14-23-17(19)15-5-7-16(8-6-15)24-25-20/h5-8,21-22H,1-4,9-14,18H2,(H2,19,23) |

Clave InChI |

GMKZNYWDKADCMO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=NCCCNCCCCNCCCN)N)N=[N+]=[N-] |

SMILES canónico |

C1=CC(=CC=C1C(=NCCCNCCCCNCCCN)N)N=[N+]=[N-] |

Key on ui other cas no. |

133009-20-8 |

Sinónimos |

ABA-spermine N(1)-(azidobenzamidino)spermine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.